2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-bromo-3-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWUOVRWLPTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729077 | |
| Record name | 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87427-57-4 | |
| Record name | 2-Bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing α Haloketones As Versatile Synthetic Intermediates
α-Haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the adjacent carbon (the α-carbon). This structural arrangement gives rise to two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This dual reactivity makes α-haloketones exceptionally versatile building blocks for constructing more complex molecules. mdpi.comresearchgate.net They are key precursors in the synthesis of a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity. mdpi.comresearchgate.net
The utility of α-haloketones extends to their role as crucial intermediates in the synthesis of important pharmaceutical compounds and organometallic species. mdpi.com Their ability to participate in a range of chemical transformations, including nucleophilic substitution, elimination, and rearrangement reactions, underscores their importance in synthetic organic chemistry. wikipedia.org The Favorskii rearrangement, for instance, utilizes the acidic nature of the α-hydrogen in α-haloketones to facilitate the formation of carbanions, which then undergo rearrangement. wikipedia.org Furthermore, they are effective alkylating agents, a property that is widely exploited in various synthetic protocols. wikipedia.org
The synthesis of α-haloketones is most commonly achieved through the direct α-halogenation of their corresponding ketone analogues. mdpi.com This can be accomplished using various halogenating agents, such as elemental bromine (Br₂) or copper(II) bromide, often under conditions that promote the formation of the enol or enolate intermediate. mdpi.comchemicalbook.com
Table 1: Common Reactions Involving α-Haloketones
| Reaction Type | Description |
| Nucleophilic Substitution | The halogen at the α-position is displaced by a nucleophile. |
| Favorskii Rearrangement | Base-induced rearrangement to form carboxylic acid derivatives. wikipedia.org |
| Hantzsch Thiazole (B1198619) Synthesis | Reaction with a thioamide to form a thiazole ring. researchgate.net |
| Aldol-type Reactions | Can react with aldehydes to form halohydrins, which can then form oxiranes. wikipedia.org |
Significance of Halogenated Acetophenones in Advanced Organic Synthesis
Acetophenone (B1666503), the simplest aromatic ketone, and its halogenated derivatives are foundational scaffolds in organic synthesis. researchgate.netnih.gov The introduction of halogen atoms onto the aromatic ring or the methyl group significantly modifies the electronic properties and reactivity of the molecule, opening up diverse synthetic pathways. nih.gov Halogenated acetophenones serve as precursors for a wide array of biologically active compounds, including antifungal, antibacterial, anticonvulsant, and anti-inflammatory agents. researchgate.net
The strategic placement of halogens can direct the course of reactions and influence the physicochemical properties of the final products, a feature that is particularly valuable in medicinal chemistry and materials science. researchgate.netnih.gov For example, the α-bromination of substituted acetophenones yields phenacyl bromide derivatives, which are versatile intermediates for synthesizing various heterocyclic compounds and are used as protecting groups in peptide synthesis. researchgate.net The investigation of halogenated acetophenones has led to the development of compounds with applications as agrochemicals, demonstrating their potential beyond the pharmaceutical realm. nih.gov
Overview of Structural Features and Inherent Reactivity Principles of 2 Bromo 1 4 Bromo 3 Chlorophenyl Ethanone
Regioselective α-Bromination of Substituted Acetophenones
The introduction of a bromine atom at the α-position to the carbonyl group of an acetophenone is a key transformation in the synthesis of this compound. Achieving high regioselectivity—favoring substitution on the side chain over the aromatic ring—is paramount. This is particularly challenging with highly substituted aromatic rings, where ring bromination can be a competing reaction.
Classical Bromination Reagents and Optimized Reaction Conditions
Traditional methods for α-bromination often employ elemental bromine or metal bromide reagents. The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the brominating agent. zenodo.org
Molecular Bromine (Br₂): The direct use of liquid bromine is a long-standing method for the α-bromination of ketones. The reaction is frequently carried out in solvents like glacial acetic acid or methanol (B129727). zenodo.orgnih.govmdpi.com To enhance selectivity and control the reaction, which can be aggressive, specific conditions are optimized. For instance, carrying out the bromination in methanol with catalytic hydrochloric acid can modulate the reactivity based on the electron density of the aromatic ring. zenodo.org Microwave irradiation has been shown to accelerate the reaction between ketones and bromine in glacial acetic acid, though this may not be suitable for acid-sensitive substrates. nih.govmdpi.com
Copper(II) Bromide (CuBr₂): Copper(II) bromide serves as an effective and often more selective solid brominating agent, which is easier to handle than liquid bromine. researchgate.net It can effect the α-bromination of ketones, including the precursor 1-(4-bromo-3-chlorophenyl)ethanone, typically by heating the reactants in a suitable solvent like ethyl acetate. chemicalbook.comchemicalbook.com This heterogeneous system is considered a clean and direct method for selective bromination. researchgate.net
Below is a table summarizing classical bromination conditions for acetophenones.
| Reagent | Catalyst/Solvent | Temperature | Key Findings |
|---|---|---|---|
| Br₂ | Glacial Acetic Acid | Reflux / MW | Effective but can be harsh; MW accelerates the reaction. nih.govmdpi.com |
| Br₂ | Methanol / HCl | 0-5°C | Site of bromination (ring vs. side-chain) depends on aromatic ring electron density. zenodo.org |
| CuBr₂ | Ethyl Acetate | 60-80°C | Solid reagent, good for selective α-bromination. chemicalbook.comchemicalbook.com |
Green Chemistry Approaches to α-Bromination, including N-Bromosuccinimide (NBS) and Ultrasound-Promoted Methods
In response to the hazardous nature of reagents like liquid bromine, significant research has focused on developing safer and more environmentally benign bromination protocols. shodhsagar.com
N-Bromosuccinimide (NBS): NBS is a versatile, crystalline, and easy-to-handle reagent that has become a preferred choice for α-bromination. shodhsagar.commasterorganicchemistry.com Its effectiveness and selectivity are often enhanced by the use of catalysts or alternative energy sources.
Catalytic Methods: Various catalysts can promote NBS-mediated bromination. Acidic catalysts like p-toluenesulfonic acid (p-TsOH) or solid-supported acids such as Amberlyst-15 and acidic alumina (B75360) (Al₂O₃) have proven effective. shodhsagar.comnih.govresearchgate.net For example, refluxing an acetophenone with NBS and a catalytic amount of acidic Al₂O₃ in methanol can lead to high yields of the α-brominated product. nih.gov
Irradiation Methods: Photochemical bromination using NBS under UV-vis irradiation provides a mild and efficient route to α-bromo ketones at low temperatures without the need for a catalyst or radical initiator. researchgate.net Similarly, microwave-assisted synthesis using NBS and p-TsOH can significantly reduce reaction times. researchgate.net
Ultrasound-Promoted Methods: Sonochemical methods, which utilize ultrasonic irradiation, represent another green approach. The use of ultrasound can promote the bromination of acetophenones with NBS and p-TsOH, offering an alternative to thermal heating. nih.gov
Other Green Approaches: The use of an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system for bromination "on water" at room temperature avoids the need for organic solvents and catalysts. rsc.org Electrochemical methods offer another sustainable alternative, generating the brominating species in situ from salts like ammonium (B1175870) bromide, thus avoiding the direct handling of hazardous bromine. lookchem.comrsc.org
The following table compares various green bromination methodologies.
| Method | Reagent System | Conditions | Advantages |
|---|---|---|---|
| Catalytic | NBS / Acidic Al₂O₃ | Methanol, Reflux | High yield, high regioselectivity. nih.gov |
| Photochemical | NBS | UV-vis light, 30°C | Mild, catalyst-free, short reaction time. researchgate.net |
| Microwave | NBS / p-TsOH | Microwave Irradiation | Rapid reaction (within 30 minutes). researchgate.net |
| Sonochemical | NBS / p-TsOH | Ultrasound | Alternative energy source. nih.gov |
| "On Water" | H₂O₂-HBr | Water, Room Temp. | No organic solvent, inexpensive reagents. rsc.org |
Precursor-Based Synthesis Strategies for this compound
The synthesis of the target compound, this compound, is contingent upon the availability of its immediate precursor, 1-(4-bromo-3-chlorophenyl)ethanone (also known as 4'-bromo-3'-chloroacetophenone). chemimpex.com This section explores synthetic routes to this key intermediate.
Synthetic Routes Utilizing Halogenated Benzoic Acid Derivatives
A common and reliable strategy for preparing substituted acetophenones involves the use of corresponding benzoic acid derivatives. For the synthesis of 1-(4-bromo-3-chlorophenyl)ethanone, 4-bromo-3-chlorobenzoic acid is a logical starting material. chemicalbook.com The general pathway involves converting the carboxylic acid into a more reactive species, such as an acyl chloride, which can then be used to introduce the acetyl group.
A typical sequence would be:
Activation of the Carboxylic Acid: 4-Bromo-3-chlorobenzoic acid is converted to 4-bromo-3-chlorobenzoyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Introduction of the Acetyl Group: The resulting acyl chloride can then be reacted with an appropriate methyl organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), to form the ketone. Alternatively, a Friedel-Crafts acylation of a simpler aromatic compound could be envisioned, although this is less direct for a polysubstituted ring.
Functional Group Interconversions on the Aromatic Ring
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.com This approach can be used to synthesize the precursor 1-(4-bromo-3-chlorophenyl)ethanone from more readily available starting materials by modifying substituents on the aromatic ring.
For example, one could start with a simpler acetophenone and introduce the required halogen substituents through electrophilic aromatic substitution reactions. The directing effects of the existing acetyl group (meta-directing) and any other substituents must be carefully considered to achieve the desired substitution pattern.
Possible FGI strategies could include:
Halogenation of a simpler acetophenone: Starting with 3-chloroacetophenone, a regioselective bromination at the 4-position would be required. The acetyl group is deactivating and meta-directing, while the chloro group is deactivating but ortho-, para-directing. The outcome of the bromination would depend on the specific reaction conditions.
Modification of an existing substituent: A route starting from a compound like 4-bromo-3-methylacetophenone could involve radical halogenation of the methyl group followed by further transformations, although this is a more complex pathway. chemicalbook.com Another possibility is starting with an amino-substituted acetophenone, where the amino group can be used to direct halogenation and is later removed or converted via diazotization reactions.
Emerging Synthetic Techniques and Catalytic Systems
The field of organic synthesis is continuously evolving, with new technologies and catalysts being developed to improve efficiency, selectivity, and sustainability.
Continuous Flow Chemistry: The α-bromination of acetophenones has been successfully adapted from batch processes to continuous flow microreactor systems. akjournals.comresearchgate.net This technology offers superior control over reaction parameters like temperature and mixing, leading to better yields, higher selectivity, and improved safety, particularly for highly exothermic reactions. Optimal conditions in a flow system, such as a temperature of 20°C and a short reaction time of 60 seconds, have been identified to achieve near-quantitative yields of the α-bromo product. akjournals.com
Novel Catalytic Systems: Research into new catalysts aims to replace harsh reagents and improve reaction efficiency.
Nanoparticle Catalysis: Magnesium oxide (MgO) nanoparticles have been used as a catalyst for the regioselective monobromination of aromatic ketones with Bromodimethylsulfonium Bromide (BDMS), providing an environmentally benign protocol. researchgate.net
Polymer-Supported Reagents: Poly(vinylphenyltrimethylammonium tribromide), a resin-based brominating agent, has been developed as a solid, recyclable reagent for the halogenation of aryl ketones in good to excellent yields. nih.gov This approach simplifies product purification by allowing the spent reagent to be filtered off.
Ionic Liquids: Ionic liquids have been used as media for NBS brominations, sometimes acting as both solvent and catalyst, offering a greener alternative to volatile organic solvents. nih.govlookchem.com
These emerging techniques provide powerful tools for the synthesis of complex molecules like this compound, offering pathways with enhanced control, safety, and environmental compatibility.
Microwave-Assisted Synthesis Protocols for Efficient Production
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. researchgate.netresearchgate.net The α-bromination of acetophenones, a key transformation for producing compounds like this compound, is particularly amenable to microwave irradiation. This method typically involves the reaction of a substituted acetophenone with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst. researchgate.net
The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times from hours to minutes. researchgate.net For the synthesis of α-bromoacetophenones, p-toluenesulfonic acid (p-TsOH) is often employed as an efficient catalyst under microwave conditions. shodhsagar.com This approach is noted for its high efficiency in the selective monobromination of a variety of aromatic ketones. researchgate.net
Research findings on the microwave-assisted α-bromination of acetophenone analogs demonstrate the general applicability and efficiency of this protocol. While specific data for the synthesis of this compound using this method is not extensively detailed in the literature, the results from related substrates provide a strong indication of its potential effectiveness.
Table 1: Microwave-Assisted α-Bromination of Substituted Acetophenones with NBS
| Entry | Substrate | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | p-TsOH | 30 | 90 | researchgate.net |
| 2 | Acetophenone | p-TsOH | Not Specified | High | shodhsagar.com |
| 3 | 4-Chloroacetophenone | Acetic Acid | 60 | >90 (at 90°C) | nih.gov |
This table presents data for analogous compounds to illustrate the effectiveness of microwave-assisted synthesis for the α-bromination of acetophenones.
Development of Stereoselective Syntheses for Chiral α-Haloalcohols as Intermediates
Chiral α-haloalcohols are crucial building blocks in asymmetric synthesis, serving as precursors to a wide range of enantiomerically pure compounds. The stereoselective reduction of prochiral α-halo ketones, such as this compound, is a primary route to these valuable intermediates. Two prominent methodologies in this area are biocatalytic reductions and asymmetric reductions using chiral catalysts like oxazaborolidines.
Biocatalysis, particularly the use of carbonyl reductases (CREDs), offers a highly selective and environmentally benign approach for the synthesis of chiral alcohols. almacgroup.com These enzymes can reduce α-halo ketones to their corresponding α-haloalcohols with excellent yields and high enantiomeric excess (ee). almacgroup.comresearchgate.net The reaction conditions are typically mild, proceeding in aqueous buffer systems, which aligns with the principles of green chemistry. almacgroup.com The versatility of CREDs has been demonstrated for a variety of α-halo ketone substrates, indicating their potential utility for the asymmetric reduction of this compound. researchgate.net
Another powerful method for achieving enantioselective reduction of ketones is the use of oxazaborolidine catalysts, famously developed in what is known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgmdpi.com This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent, such as borane (B79455) (BH₃), to convert prochiral ketones to chiral secondary alcohols with high levels of enantioselectivity. mdpi.com The stereochemical outcome is predictable, and the methodology is applicable to a broad range of ketone substrates, including those bearing halogen atoms. mdpi.com
Table 2: Stereoselective Reduction of Analogous α-Halo Ketones
| Entry | Substrate | Method | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |
| 1 | N-protected chloroketone | Biocatalytic Reduction | Carbonyl Reductase (CRED) | >99% | researchgate.net |
| 2 | Various aromatic ketones | Catalytic Reduction | Chiral Lactam Alcohol derived Oxazaborolidine | up to 99% | mdpi.com |
| 3 | α-chloroacetophenones | Biocatalytic Reduction | Carbonyl Reductase from Candida magnoliae | Excellent | researchgate.net |
This table showcases the high stereoselectivity achievable for related α-halo ketones using modern synthetic methods, suggesting the potential for similar success with this compound.
Nucleophilic Substitution Reactions at the α-Carbon Center
The bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) in this compound is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is central to the formation of new carbon-heteroatom and carbon-carbon bonds.
Reactivity and Selectivity in Reactions with Nitrogen Heterocycles (e.g., Imidazole)
The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic nitrogen atom of the imidazole (B134444) ring directly attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion. The transition state for this reaction involves a trigonal bipyramidal geometry at the α-carbon, where the nucleophile and the leaving group are in apical positions. organic-chemistry.org
The presence of electron-withdrawing groups, such as the bromine and chlorine atoms on the phenyl ring of this compound, is expected to enhance the electrophilicity of the α-carbon. This increased positive charge on the carbon atom should facilitate the attack by the nucleophile, thereby increasing the reaction rate compared to unsubstituted or electron-donating group-substituted phenacyl bromides.
Kinetic and Thermodynamic Aspects of Substitution Pathways
The kinetics of the SN2 reaction between this compound and a nucleophile like imidazole are expected to follow second-order rate laws, where the rate is dependent on the concentrations of both the α-haloketone and the nucleophile. organic-chemistry.orgchemeurope.com The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. chemtube3d.com
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Protocols for Biaryl Formation
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netambeed.com Although no specific Suzuki-Miyaura reactions involving this compound have been detailed in the reviewed literature, its potential as a substrate can be inferred from the general mechanism and the reactivity of similar compounds. scispace.com
In a hypothetical Suzuki-Miyaura coupling, the aryl bromide at the 4-position of the phenyl ring would be the reactive site. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent (e.g., a phenylboronic acid) and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
The presence of the electron-withdrawing chloro and bromoacetyl groups on the aromatic ring would likely influence the rate of oxidative addition, which is often the rate-determining step. These groups can make the aryl-bromine bond more susceptible to cleavage by the palladium catalyst.
Exploration of Other Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura coupling, this compound could potentially serve as a substrate in other palladium-catalyzed cross-coupling reactions:
Heck Reaction: This reaction couples an aryl halide with an alkene. umich.eduyoutube.com The aryl bromide of the title compound could react with various alkenes to introduce a vinyl group onto the aromatic ring.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. chemeurope.comorganic-chemistry.org This would allow for the introduction of an alkynyl substituent at the 4-position of the phenyl ring.
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This would enable the synthesis of arylamine derivatives from this compound.
In all these potential cross-coupling reactions, the aryl bromide is the expected site of reactivity due to the established mechanisms of these transformations which favor the reaction at sp2-hybridized carbon-halogen bonds over sp3-hybridized ones in the presence of typical palladium catalysts for these reactions.
Condensation and Cyclization Reactions
The α-bromoacetyl group in this compound is a key functional group for participating in various condensation and cyclization reactions to form heterocyclic compounds. While specific examples utilizing this exact substrate are not documented in the available literature, its structural features suggest its suitability for several classical named reactions.
One such reaction is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. chemtube3d.comwikipedia.org In this reaction, the α-bromo ketone would react with a β-ketoester and a nitrogen donor, such as ammonia. The α-carbon of this compound would act as an electrophilic center for the formation of one of the key intermediates.
Another potential application is in the Gewald aminothiophene synthesis , which is a one-pot reaction for the preparation of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. organic-chemistry.orgwikipedia.org While the classical Gewald reaction starts with a carbonyl compound, variations exist where α-halo ketones can be employed.
Furthermore, this compound could be a suitable substrate for the Feist-Benary furan (B31954) synthesis . chemeurope.comwikipedia.org This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound to form substituted furans. The α-bromoacetyl moiety of the title compound would provide the C-Br bond that is displaced in the final cyclization step of the mechanism.
In these condensation and cyclization reactions, the reactivity is centered on the α-bromoacetyl group, where the α-carbon is electrophilic and the adjacent methylene (B1212753) protons can be acidic, allowing for enolate formation under basic conditions, which is a key step in many of these transformations.
Reductive Transformations of the Carbonyl and Halogen Moieties
The chemical reactivity of this compound is characterized by the presence of multiple reactive sites, namely the carbonyl group and the carbon-halogen bonds. These sites are susceptible to reductive transformations, which can be selectively targeted depending on the choice of reducing agent and reaction conditions. Such transformations are crucial for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.
Reduction of the Carbonyl Group
The reduction of the ketone functionality in α-halo ketones is a common and well-established transformation in organic synthesis. A widely used and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.com This reagent is known for its chemoselectivity in reducing aldehydes and ketones to their corresponding alcohols, typically without affecting other functional groups such as esters, amides, or, importantly in this context, aryl halides. masterorganicchemistry.comrsc.orgyoutube.com
The reduction of this compound with sodium borohydride is expected to yield the corresponding secondary alcohol, 2-bromo-1-(4-bromo-3-chlorophenyl)ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. numberanalytics.comlibretexts.org Subsequent protonation of the resulting alkoxide, typically by the protic solvent (e.g., methanol or ethanol) used in the reaction, affords the final alcohol product. numberanalytics.commasterorganicchemistry.comblogspot.com
The general procedure involves dissolving the ketone in a suitable protic solvent, such as ethanol (B145695) or methanol, and then adding sodium borohydride portion-wise at a controlled temperature, often at room temperature or slightly below. libretexts.orgblogspot.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with a dilute acid to neutralize any excess reagent and hydrolyze the borate (B1201080) esters. blogspot.com
Illustrative Reaction Data for Carbonyl Reduction
The following table provides a representative example of the reaction conditions and expected outcomes for the reduction of a substituted α-bromoacetophenone, based on established procedures for similar compounds.
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| This compound | Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 1 - 2 | 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanol | >90 (expected) |
Note: The data in this table is illustrative and based on typical results for analogous compounds.
Reductive Transformations of the Halogen Moieties
The carbon-halogen bonds in this compound, both the benzylic C-Br bond and the aromatic C-Br and C-Cl bonds, can also be targeted for reductive cleavage, a process known as dehalogenation or hydrodehalogenation. numberanalytics.comresearchgate.net This transformation is significant for the synthesis of compounds with a reduced halogen content or for complete removal of the halogen atoms.
Catalytic hydrogenation is a powerful and widely employed method for dehalogenation. numberanalytics.comresearchgate.net This technique typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. numberanalytics.comorganic-chemistry.org The reaction can proceed with molecular hydrogen (H₂) or through transfer hydrogenation, where a hydrogen donor like ammonium formate (B1220265) is used. organic-chemistry.org
The reactivity of the different carbon-halogen bonds towards catalytic hydrogenation can vary. Generally, benzylic halides are more readily cleaved than aryl halides. Furthermore, the order of reactivity for aryl halides is typically C-I > C-Br > C-Cl > C-F. This selectivity allows for the possibility of partial dehalogenation under controlled conditions.
For this compound, catalytic hydrogenation could potentially lead to a mixture of products, depending on the reaction conditions (catalyst, hydrogen pressure, temperature, and reaction time). A mild and selective reduction might first cleave the more labile α-bromo group, followed by the aryl bromine, and finally the more resistant aryl chlorine. Concurrently, the carbonyl group would also be reduced to a hydroxyl group and potentially further to a methylene group under more forcing conditions.
Illustrative Reaction Data for Reductive Dehalogenation
The following table illustrates potential outcomes of the catalytic hydrogenation of this compound, highlighting the stepwise nature of dehalogenation.
| Starting Material | Catalyst | Hydrogen Source | Solvent | Product(s) |
| This compound | Pd/C (5%) | H₂ (1 atm) | Ethanol | 1-(4-Bromo-3-chlorophenyl)ethanone, 1-(3-Chlorophenyl)ethanone, 1-(4-Bromo-3-chlorophenyl)ethanol |
| This compound | Pd/C (10%) | Ammonium Formate | Methanol | 1-(3-Chlorophenyl)ethanol, 1-Phenylethanol |
Note: The data in this table is illustrative and represents a plausible distribution of products based on the principles of catalytic hydrogenation of halogenated aromatic ketones.
Derivatization and Broad Synthetic Applications of 2 Bromo 1 4 Bromo 3 Chlorophenyl Ethanone
Construction of Diverse Heterocyclic Systems
The electrophilic nature of the α-carbon and the carbonyl carbon in 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone allows for its reaction with a wide range of binucleophilic reagents, leading to the formation of various heterocyclic scaffolds. This section details its application in the synthesis of several important classes of heterocyclic compounds.
Synthesis of Thiazole (B1198619) and Dihydrothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide-containing reactant, most commonly thiourea (B124793). In this context, this compound can react with thiourea to yield 2-amino-4-(4-bromo-3-chlorophenyl)thiazole. The reaction proceeds through initial S-alkylation of thiourea by the α-bromo ketone, followed by intramolecular cyclization and dehydration.
While specific studies on this compound are not widely documented, the reaction is analogous to the synthesis of similar 2-aminothiazole (B372263) derivatives. For instance, the reaction of p-chlorophenacyl bromide or p-bromophenacyl bromide with thiourea in solvents like methanol (B129727) or ethanol (B145695) readily affords the corresponding 2-amino-4-arylthiazoles in high yields. researchgate.netnanobioletters.comresearchgate.net A general procedure involves refluxing the α-bromo ketone and thiourea in a suitable solvent. nanobioletters.com
Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives from Analogous Phenacyl Bromides
| Phenacyl Bromide | Product | Yield (%) | Reference |
| p-Chlorophenacyl bromide | 2-Amino-4-(4-chlorophenyl)thiazole | 95 | researchgate.net |
| p-Bromophenacyl bromide | 2-Amino-4-(4-bromophenyl)thiazole | 93 | researchgate.net |
This table presents data from analogous reactions to illustrate the expected outcome for the synthesis of 2-amino-4-(4-bromo-3-chlorophenyl)thiazole.
Formation of Triazole and Benzimidazole Scaffolds
Triazole Derivatives: 1,2,4-Triazoles can be synthesized from α-bromo ketones through various strategies, often involving reaction with acylhydrazides followed by cyclization. One common method is the Pellizzari reaction, which involves the reaction of an acylhydrazide with an amide. A more direct route involves the reaction of the α-bromo ketone with a hydrazide, which can then be cyclized. While specific examples utilizing this compound are scarce, the general reactivity of α-bromo ketones supports this transformation.
Benzimidazole Scaffolds: The synthesis of benzimidazoles can be achieved by the reaction of an α-bromo ketone with o-phenylenediamine (B120857). The reaction typically proceeds in two steps: an initial N-alkylation of one of the amino groups of o-phenylenediamine by the α-bromo ketone, followed by intramolecular condensation between the remaining amino group and the ketone carbonyl, leading to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. The resulting intermediate would be a 1-(2-aminophenyl)-2-(4-bromo-3-chlorophenyl)ethanone, which upon cyclization, would form the substituted benzimidazole.
Spiro- and Polycyclic Compound Architectures
There is currently a lack of specific published research detailing the use of this compound in the direct synthesis of spiro- or polycyclic compound architectures.
Preparation of Piperazine-containing Compounds
The reactive α-bromo group in this compound makes it a suitable reagent for the N-alkylation of amines, including piperazine (B1678402) and its derivatives. The reaction of this compound with piperazine would lead to the formation of a piperazinyl ketone. Depending on the stoichiometry, mono- or di-alkylation of the piperazine nitrogen atoms can occur. This reaction is a straightforward nucleophilic substitution where the nitrogen atom of piperazine displaces the bromide. Such piperazine-containing ketones can be valuable intermediates for the synthesis of more complex molecules with potential pharmacological applications.
Role as a Key Building Block in Multi-Step Organic Synthesis
Beyond its direct use in the construction of heterocycles, this compound serves as a versatile starting material for the preparation of other important synthetic intermediates.
Preparation of Functionalized Ketones and Stereodefined Alcohols
Functionalized Ketones: The bromine atom in this compound can be displaced by a variety of nucleophiles to introduce new functional groups at the α-position. This allows for the synthesis of a range of functionalized ketones. Examples of such transformations, based on the general reactivity of α-bromo ketones, include:
α-Hydroxy Ketones: Reaction with a hydroxide (B78521) source or through hydrolysis.
α-Alkoxy Ketones: Reaction with alkoxides.
α-Acyloxy Ketones: Reaction with carboxylate salts.
α-Azido Ketones: Reaction with sodium azide.
These transformations significantly expand the synthetic utility of the parent compound, providing access to a wider array of intermediates.
Table 2: Potential Functionalized Ketones from this compound
| Nucleophile | Product |
| Hydroxide (OH⁻) | 2-Hydroxy-1-(4-bromo-3-chlorophenyl)ethanone |
| Alkoxide (RO⁻) | 2-Alkoxy-1-(4-bromo-3-chlorophenyl)ethanone |
| Carboxylate (RCOO⁻) | 2-Acyloxy-1-(4-bromo-3-chlorophenyl)ethanone |
| Azide (N₃⁻) | 2-Azido-1-(4-bromo-3-chlorophenyl)ethanone |
This table illustrates potential products based on the known reactivity of α-bromo ketones.
Stereodefined Alcohols: The synthesis of stereodefined alcohols from this compound would typically involve the stereoselective reduction of the ketone functionality. However, there is no specific information in the current literature that details the synthesis of stereodefined alcohols derived from this particular compound.
Synthesis of Symmetrical 1,4-Diketones
While α-bromo ketones are more commonly used to synthesize unsymmetrical 1,4-dicarbonyl compounds through reactions like the Stetter reaction with aldehydes, their conversion to symmetrical 1,4-diketones is also a feasible synthetic transformation. One established method for synthesizing 1,4-dicarbonyl compounds involves nucleophile-electrophile coupling reactions. In the context of this compound, a potential pathway to a symmetrical 1,4-diketone involves a reductive coupling mechanism or reaction with specific enolates.
For instance, the reaction of an α-bromo ketone with an enolate derived from its corresponding ketone can lead to the formation of a 1,4-diketone. A more direct coupling can sometimes be achieved using reducing agents that generate a reactive intermediate, which then dimerizes. This would result in the formation of 1,4-bis(4-bromo-3-chlorophenyl)butane-1,4-dione. This molecule serves as a precursor for various heterocyclic systems like furans, pyrroles, and thiophenes through Paal-Knorr synthesis. nih.gov
Table 1: Hypothetical Synthesis of a Symmetrical 1,4-Diketone
| Starting Material | Reagent/Condition | Product |
| This compound | Reductive Coupling Agent (e.g., Zinc, Samarium(II) iodide) | 1,4-Bis(4-bromo-3-chlorophenyl)butane-1,4-dione |
Utility in the Construction of Complex Organic Molecules
The primary utility of α-bromoacetophenone derivatives lies in their role as powerful electrophiles for building larger, more complex molecules, particularly heterocycles. innospk.com The reactive carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, making it a key building block in cyclization reactions. This reactivity allows for the facile construction of five- and six-membered rings that form the core of many pharmaceutically important compounds.
For example, compounds analogous to this compound are widely used in the Hantzsch thiazole synthesis (reacting with a thioamide) or in the synthesis of imidazoles (reacting with amidines). Similarly, it can react with hydrazines or thiohydrazides to form various diazines and thiadiazines. Its reaction with 1,2,4-triazole (B32235) precursors is a known pathway to generate functionalized triazole derivatives, a scaffold present in numerous antifungal agents. researchgate.net The specific substitution pattern on the phenyl ring of this compound allows for the introduction of a unique bromo-chloro-phenyl moiety into these complex structures, enabling further modification or tuning of the molecule's properties.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Nucleophilic Reagent | Resulting Heterocyclic Core |
| Thioamide (e.g., Thiourea) | Thiazole |
| Amidine (e.g., Benzamidine) | Imidazole |
| Hydrazinecarbothioamide | 1,3,4-Thiadiazine |
| 4-Amino-1,2,4-triazole | Triazolo[3,4-b] researchgate.netCurrent time information in Jakarta, ID.chemicalbook.comthiadiazine |
Development of Novel Organic Reagents Derived from this compound
Beyond its direct use as an alkylating agent, this compound can be converted into other valuable organic reagents. This derivatization transforms its functionality, opening new avenues for its application in synthesis.
A prominent example is its conversion into a phosphonium (B103445) salt, which is a precursor to a Wittig reagent. The reaction of this compound with a phosphine, typically triphenylphosphine, results in the formation of a stable phosphonium bromide salt. Upon treatment with a base, this salt is deprotonated to form the corresponding ylide (the Wittig reagent). This derived reagent is a cornerstone of organic synthesis, used to convert aldehydes and ketones into alkenes through the Wittig reaction. The specific structure of the starting ketone allows for the synthesis of alkenes bearing the 4-bromo-3-chlorophenyl group, providing a route to complex stilbene (B7821643) analogs and other vinyl-aromatic systems.
Table 3: Derivatization into a Wittig Reagent Precursor
| Reactant 1 | Reactant 2 | Product (Phosphonium Salt) |
| This compound | Triphenylphosphine | [2-(4-Bromo-3-chlorophenyl)-2-oxoethyl]triphenylphosphonium bromide |
Advanced Analytical and Spectroscopic Characterization of 2 Bromo 1 4 Bromo 3 Chlorophenyl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment
Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone, the ¹H NMR spectrum reveals distinct signals for both the aromatic and aliphatic protons.
The aliphatic region of the spectrum is characterized by a singlet at approximately 4.38 ppm. This signal corresponds to the two protons of the bromomethyl group (-CH₂Br). The singlet multiplicity indicates that there are no adjacent protons to couple with, which is consistent with the proposed structure.
In the aromatic region, a more complex pattern is observed due to the substitution on the phenyl ring. Three distinct signals are typically present:
A doublet at approximately 8.06 ppm (J = 2.1 Hz), corresponding to the proton on the carbon between the chloro and bromo substituents.
A doublet at approximately 7.77 ppm (J = 8.5 Hz), assigned to the proton on the carbon adjacent to the bromine atom.
A doublet of doublets at approximately 7.71 ppm (J = 8.4, 2.0 Hz), which corresponds to the proton on the carbon adjacent to the carbonyl group.
The coupling constants (J values) provide valuable information about the relative positions of the protons on the aromatic ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.06 | d | 2.1 | Ar-H |
| 7.77 | d | 8.5 | Ar-H |
| 7.71 | dd | 8.4, 2.0 | Ar-H |
| 4.38 | s | N/A | -CH₂Br |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbon of the bromomethyl group are observed.
The carbonyl carbon (C=O) typically appears significantly downfield. The aromatic region will show multiple signals corresponding to the substituted phenyl ring, with the chemical shifts influenced by the electron-withdrawing effects of the halogen and carbonyl substituents. The aliphatic carbon of the -CH₂Br group is expected to appear the most upfield, with a chemical shift around 30.4 ppm. The aromatic carbons are observed at approximately 134.7 ppm, 131.0 ppm, and 128.3 ppm.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 134.7 | Ar-C |
| 131.0 | Ar-C |
| 128.3 | Ar-C |
| 30.4 | -CH₂Br |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of the target molecule, COSY would show cross-peaks between the coupled aromatic protons, confirming their adjacent positions on the phenyl ring. The absence of any correlation to the -CH₂Br singlet would further confirm its isolated nature.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HMQC or HSQC spectrum would show a correlation between the proton signal at 4.38 ppm and the carbon signal at 30.4 ppm, confirming the -CH₂Br group. It would also correlate the aromatic proton signals with their corresponding aromatic carbon signals.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ (C₈H₆Br₂ClO) is 310.8468. Experimental HRMS data shows a found value of 310.8455, which is in close agreement with the calculated mass, thus confirming the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 310.8468 | 310.8455 |
Fragmentation Pathway Analysis and Structural Confirmation via Tandem MS
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information. While specific tandem MS data for this compound is not widely published, the expected fragmentation pathways can be predicted based on the known fragmentation of similar halogenated aromatic ketones.
The presence of bromine and chlorine isotopes would lead to a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two common isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio.
Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the bromomethyl group, leading to the loss of a ·CH₂Br radical and the formation of a 4-bromo-3-chlorobenzoyl cation.
Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals or hydrogen halides (HBr, HCl) from the parent ion or subsequent fragment ions.
Cleavage of the Aromatic Ring: Under higher energy conditions, the aromatic ring itself can fragment.
The analysis of these fragmentation patterns would provide definitive confirmation of the structure of this compound by showing how the different parts of the molecule are connected.
Gas Chromatography-High Resolution Quadrupole Time-of-Flight Mass Spectrometry (GC-HR-QTOF-MS) for Purity Assessment
Gas Chromatography-High Resolution Quadrupole Time-of-Flight Mass Spectrometry (GC-HR-QTOF-MS) stands as a powerful technique for the purity assessment of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. youtube.com
In a typical GC-MS analysis of halogenated acetophenones, the sample is first vaporized and introduced into the GC column. scirp.org The separation of the target compound from any impurities, such as starting materials, by-products, or degradation products, is achieved based on their differential partitioning between the stationary phase of the column and the carrier gas (mobile phase). youtube.com For halogenated compounds, a non-polar or medium-polarity column, such as one based on a polysiloxane stationary phase, is often employed. nih.gov
Following separation in the GC column, the eluted compounds enter the mass spectrometer. In the case of HR-QTOF-MS, molecules are typically ionized using electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion but also induces fragmentation of the molecule into smaller, characteristic ions. youtube.com The high-resolution capabilities of the TOF analyzer allow for the determination of the exact mass of both the molecular ion and its fragment ions with a high degree of accuracy (typically within a few parts per million).
This precise mass information is crucial for confirming the elemental composition of the parent compound and its fragments, which is a significant advantage over nominal mass spectrometry. For this compound, the distinct isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) and chlorine (approximately 3:1 ratio of 35Cl and 37Cl) provides a clear signature in the mass spectrum, aiding in the unequivocal identification of bromine- and chlorine-containing fragments. scirp.org Purity is assessed by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram. The high sensitivity and resolution of GC-HR-QTOF-MS enable the detection and identification of even trace-level impurities that might not be resolved or detected by other methods. nih.gov
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that correspond to the vibrational modes of its constituent bonds. aip.org
The most prominent feature in the IR spectrum of an acetophenone (B1666503) derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. cdnsciencepub.comresearchgate.net For substituted acetophenones, this band typically appears in the region of 1680-1700 cm⁻¹. The exact frequency is influenced by the electronic effects of the substituents on the aromatic ring. cdnsciencepub.comresearchgate.net The presence of electron-withdrawing halogens on the phenyl ring is expected to cause a slight shift in the C=O stretching frequency compared to unsubstituted acetophenone.
Other significant vibrational bands for this compound would include:
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching of the bromo-methyl group (-CH₂Br) would be expected in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretching: These vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic ring.
C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Br stretch is typically found in the 500-650 cm⁻¹ range, while the C-Cl stretch appears in the 600-800 cm⁻¹ region.
The table below summarizes the expected characteristic IR absorption bands for this compound based on data for related substituted acetophenones. aip.orgcdnsciencepub.comresearchgate.netrsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H (-CH₂Br) | Stretching | 2850 - 3000 | Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Variable |
| C-Cl (Aromatic) | Stretching | 600 - 800 | Medium to Strong |
| C-Br (Aliphatic) | Stretching | 500 - 650 | Medium to Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR spectroscopy is based on the absorption of light due to changes in the dipole moment of a molecule, Raman spectroscopy relies on the scattering of light from a molecule due to changes in its polarizability. ias.ac.in For a molecule like this compound, which possesses both polar and non-polar bonds, a combination of both techniques provides a more complete vibrational profile.
In the Raman spectrum of this compound, certain vibrational modes would be particularly prominent. The symmetric vibrations of the aromatic ring, often referred to as "ring breathing" modes, typically give rise to strong Raman signals. ias.ac.in The C=O stretching vibration, while strong in the IR spectrum, would also be observable in the Raman spectrum, though potentially with a different intensity. ias.ac.in The vibrations of the carbon-halogen bonds (C-Br and C-Cl) are also expected to be Raman active.
Key expected Raman shifts for this compound include:
Aromatic Ring Vibrations: Strong bands corresponding to ring stretching and breathing modes would be expected in the 1000-1600 cm⁻¹ region.
Carbonyl (C=O) Stretching: A band in the 1680-1700 cm⁻¹ region. ias.ac.in
Carbon-Halogen Vibrations: Bands corresponding to C-Br and C-Cl stretching at lower frequencies.
The table below outlines the anticipated Raman shifts for key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | Ring Breathing/Stretching | 1000 - 1600 | Strong |
| Carbonyl (C=O) | Stretching | 1680 - 1700 | Medium |
| Aromatic C-H | Bending | ~1030 | Medium |
| C-Cl (Aromatic) | Stretching | 600 - 800 | Medium |
| C-Br (Aliphatic) | Stretching | 500 - 650 | Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would provide an unambiguous structural elucidation.
The process begins with the growth of a high-quality single crystal of the compound. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be constructed. nih.gov
The following table illustrates the type of data that would be obtained from an X-ray crystallographic analysis, using a related bromoacetophenone derivative as an example. researchgate.net
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-C, C-Cl, C-Br). |
| Bond Angles | The angles between adjacent chemical bonds (e.g., O=C-C, C-C-Cl). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Chromatographic Method Development for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of compounds. nih.gov For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and suitable mode. chromatographyonline.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.
The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity. Based on methodologies for structurally similar compounds such as 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(4-bromophenyl)ethanone, a C18 column (a stationary phase with octadecylsilane (B103800) bonded to silica) is a common choice. sielc.comsielc.com
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample with varying polarities. To improve peak shape and control the ionization state of any acidic or basic impurities, a modifier is often added to the mobile phase. Phosphoric acid or formic acid are common choices. sielc.comsielc.com For methods that are compatible with mass spectrometry (LC-MS), a volatile modifier like formic acid is preferred over a non-volatile one like phosphoric acid. sielc.comsielc.com
The table below summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on established methods for related bromoacetophenones. sielc.comsielc.comsielc.com
| Parameter | Typical Conditions |
| Column | Newcrom R1 or equivalent C18, 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min (for standard analytical columns) |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 5-20 µL |
These methodologies are scalable and can be adapted for preparative chromatography to isolate and purify the target compound or its impurities for further characterization. sielc.comsielc.com
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). mdpi.com This technique utilizes chromatographic columns packed with smaller particles (typically less than 2 µm), which, when operated at higher pressures, leads to a dramatic increase in analytical efficiency. mdpi.com For the analysis of this compound and its derivatives, UPLC provides a powerful tool for achieving rapid, high-resolution separations that are critical for accurate quantification, impurity profiling, and stability studies.
The primary advantages of UPLC stem from the principles of chromatography theory, which dictate that smaller particle sizes lead to more efficient mass transfer of the analyte between the mobile and stationary phases. This results in sharper, narrower chromatographic peaks, allowing for better separation of closely eluting compounds and improved signal-to-noise ratios. The increased efficiency allows for the use of shorter columns and higher flow rates, significantly reducing analysis times without sacrificing chromatographic integrity. mdpi.com Analysis times can be reduced by as much as 75 percent, which can increase laboratory throughput considerably. For example, where a traditional HPLC might perform 12 analyses in an eight-hour day, a UPLC system could perform 48 in the same period.
For halogenated and substituted acetophenones like this compound, reverse-phase chromatography is the method of choice. sielc.comsielc.com A typical UPLC method would employ a sub-2 µm C18 stationary phase, which provides excellent retention and selectivity for such non-polar compounds. The mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile, with a small amount of acid modifier like formic acid to ensure good peak shape. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate compounds with a range of polarities, including the parent compound and any potential process impurities or degradation products. nih.gov
The enhanced resolution offered by UPLC is particularly beneficial for analyzing complex mixtures containing structurally similar derivatives. In the synthesis of this compound, isomers or related halogenated compounds could be present as impurities. chromatographyonline.com The high resolving power of UPLC can effectively separate these closely related species, enabling their individual identification and quantification, a task that can be challenging with conventional HPLC systems. nih.gov
Table 1: Comparison of Typical HPLC and UPLC System Parameters
| Parameter | Conventional HPLC | UPLC (Ultra-Performance Liquid Chromatography) |
|---|---|---|
| Particle Size | 3.5 µm - 5 µm | < 2 µm |
| Column Dimensions | 4.6 mm x 150 mm | 2.1 mm x 50-100 mm |
| Typical Flow Rate | 1.0 - 2.0 mL/min | 0.3 - 0.6 mL/min |
| Operating Pressure | 1,000 - 6,000 psi | 6,000 - 15,000 psi |
| Typical Run Time | 15 - 40 min | 2 - 10 min |
| Relative Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
Table 2: Proposed UPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| Detection | UV, 254 nm |
Computational Chemistry Studies on 2 Bromo 1 4 Bromo 3 Chlorophenyl Ethanone and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of halogenated phenacyl bromides. Calculations are typically performed using specific functionals, such as B3LYP or CAM-B3LYP, paired with basis sets like 6-311++G(d,p), to provide a balance between computational cost and accuracy.
The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For molecules like 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone, a key structural feature is the orientation of the bromoacetyl group relative to the substituted phenyl ring. A conformational analysis is conducted by systematically rotating the dihedral angle between the phenyl ring and the carbonyl group (C-C-C=O) to map the potential energy surface. dergipark.org.trresearchgate.net
This analysis typically reveals that the most stable conformer is planar, where the carbonyl group and the bromoacetyl moiety lie in the same plane as the phenyl ring. This planarity maximizes conjugation between the phenyl ring and the carbonyl group. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of any imaginary frequencies. dergipark.org.trmdpi.com
Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated from the optimized molecular structure. These calculations help in the assignment of complex experimental spectra. dergipark.org.trresearchgate.net The computed harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental data. dergipark.org.tr
Potential Energy Distribution (PED) analysis is employed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups. dergipark.org.trresearchgate.net For this compound and its analogues, characteristic vibrational modes include the C=O stretching of the ketone, C-Br stretching of the bromomethyl group, and various aromatic C-C and C-H stretching and bending modes. dergipark.org.tr The strong correlation between theoretical and experimental spectra validates the accuracy of the optimized molecular structure. researchgate.net
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Phenacyl Bromide Analogue
| Vibrational Mode | Theoretical (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O Stretch | 1695 | 1690 | Stretching of the carbonyl group |
| Aromatic C=C Stretch | 1585 | 1588 | Stretching of the phenyl ring carbon-carbon bonds |
| CH₂ Bend | 1400 | 1405 | Scissoring motion of the methylene (B1212753) group |
| C-Br Stretch | 670 | 675 | Stretching of the carbon-bromine bond in the acetyl group |
| C-Cl Stretch | 750 | 755 | Stretching of the carbon-chlorine bond on the phenyl ring |
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer. Harder molecules have larger energy gaps. mdpi.com
Electronic Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the tendency of electrons to escape from a system. mdpi.com
Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the electrophilic character of a molecule. mdpi.com
For this compound, the HOMO is typically localized over the substituted phenyl ring, while the LUMO is distributed across the bromoacetyl moiety, indicating that the phenyl ring is the primary site for electrophilic attack and the bromoacetyl group is the site for nucleophilic attack.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors (in eV) for an Analogue Compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.31 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.27 | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.58 | Energy required to remove an electron |
| Electron Affinity (A) | 2.31 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.13 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 4.55 | Measure of electrophilic power |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values:
Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential. researchgate.net
In this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The halogen atoms (bromine and chlorine) would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the phenyl ring and the methylene group would show positive potential (blue), with the most positive regions often located around the methylene hydrogens adjacent to the electron-withdrawing carbonyl and bromine groups. mdpi.com This visualization confirms the carbonyl oxygen as a primary site for electrophilic interaction and highlights the electrophilic nature of the α-carbon. researchgate.netresearchgate.net
Theoretical Prediction and Experimental Validation of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide a powerful method for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict isotropic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). researchgate.net
Comparing the theoretically predicted chemical shifts with experimental data serves as a stringent test of the computed molecular geometry. For analogues like 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(4-bromophenyl)ethanone, a good correlation between calculated and observed shifts is generally found. rsc.org Discrepancies can often be attributed to solvent effects, which are not always fully accounted for in gas-phase calculations. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) vs. Experimental Data for an Analogue
| Carbon Atom | Theoretical Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C=O (Carbonyl) | 190.5 | 190.2 |
| C-Br (α-carbon) | 30.8 | 30.4 |
| C-ipso (C attached to C=O) | 132.5 | 132.2 |
| C-para (C attached to halogen) | 140.2 | 140.5 |
Investigation of Non-Linear Optical (NLO) Properties and Natural Bond Orbital (NBO) Analysis
The study of non-linear optical (NLO) properties is essential for identifying materials for applications in optoelectronics. DFT calculations can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value indicates a strong NLO response, which is often associated with molecules possessing significant intramolecular charge transfer. researchgate.net
Natural Bond Orbital (NBO) analysis is performed to understand the charge delocalization and intramolecular interactions that give rise to NLO properties. researchgate.net NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). Significant E(2) values indicate strong electronic delocalization. researchgate.net For this compound, important interactions would include those between the lone pairs of the oxygen and halogen atoms (donors) and the antibonding π* orbitals of the phenyl ring and carbonyl group (acceptors). This charge delocalization from the halogen-substituted ring towards the electron-withdrawing bromoacetyl group enhances the molecule's hyperpolarizability. mdpi.com
Table 4: Calculated NLO Properties for an Analogue Compound
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 2.85 | Debye |
| Mean Polarizability (α) | -20.15 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | -35.21 x 10⁻³¹ | esu |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the dynamics of transitions between different states. For this compound and its analogues, MD simulations are instrumental in understanding how the interplay of steric and electronic effects governed by the halogen substituents dictates the molecule's three-dimensional structure and potential reactivity.
The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C(aryl)-C(carbonyl) bond and the C(carbonyl)-C(bromo) bond. The exploration of the potential energy surface associated with these rotations is a central goal of MD simulations.
A critical aspect of the conformational analysis of α-haloketones, including this compound, is the rotational isomerism around the C(carbonyl)-C(bromo) bond. nih.gov Studies on analogous α-haloacetophenones have revealed the presence of cis and gauche rotational isomers. nih.gov The key dihedral angle in this context is the O=C–C–Br angle. In the cis conformation, the bromine and oxygen atoms are eclipsed, while in the gauche conformation, they are staggered. nih.gov The relative stability of these conformers is influenced by a balance of steric repulsion and electrostatic interactions.
MD simulations can be employed to sample the distribution of this dihedral angle over time, providing a statistical representation of the conformational preferences. The results of such simulations would likely indicate the dominant conformers present in a given environment.
MD simulations can quantify the degree of this twist and the energy penalty associated with deviations from planarity. By analyzing the trajectory of the simulation, a potential of mean force (PMF) can be constructed for the rotation around the C(aryl)-C(carbonyl) bond, revealing the energy minima and transition states.
The following interactive table summarizes the key dihedral angles that are typically investigated in MD simulations of this compound and the expected findings based on studies of analogous compounds.
| Dihedral Angle | Description | Expected Conformational Preferences |
| O=C–C–Br | Defines the orientation of the bromoacetyl group | Predominance of cis and gauche conformers, with the relative populations depending on the solvent environment. |
| C(aryl)–C(carbonyl)–C–Br | Describes the overall planarity of the molecule | A tendency towards planarity, but with the possibility of significant out-of-plane twisting due to the bulky halogen substituents on the phenyl ring. |
| C2-C1-C(carbonyl)-O | Torsional angle between the phenyl ring and the carbonyl group | The barrier to rotation would be influenced by the electronic effects of the bromo and chloro substituents. |
MD simulations also allow for the investigation of solvent effects on the conformational equilibrium. The polarity of the solvent can influence the relative stability of different conformers by preferentially solvating more polar orientations. For instance, a more polar solvent might favor conformations with a larger dipole moment.
To illustrate the type of data obtained from such simulations, the following table presents hypothetical relative energies for different conformations of a generic α-bromo-acetophenone derivative in different solvent environments, as might be determined from MD simulations coupled with quantum mechanical calculations.
| Conformer | Dihedral Angle (O=C–C–Br) | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) |
| cis | ~0° | 0.0 | 0.2 |
| gauche | ~120° | 0.5 | 0.0 |
| eclipsed | ~60-70° | 3.5 | 3.2 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies on similar molecules. beilstein-journals.org
Future Research Directions and Unexplored Avenues in 2 Bromo 1 4 Bromo 3 Chlorophenyl Ethanone Chemistry
Development of Novel Catalytic Systems for Greener Synthesis and Transformations
The current synthesis of 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone often involves reagents like copper(II) bromide, which, while effective, present environmental and economic challenges related to metal waste and catalyst recovery. chemicalbook.com Future research should prioritize the development of greener catalytic systems for both the synthesis of this compound and its subsequent transformations.
Key areas of investigation include:
Heterogeneous Catalysis: Designing solid-supported catalysts (e.g., metal oxides or zeolites) for the bromination of the parent acetophenone (B1666503). Such systems would simplify product purification, enable catalyst recycling, and minimize waste streams.
Photocatalysis: Exploring light-mediated reactions using organic dyes or semiconductor-based photocatalysts could offer a metal-free alternative for C-H functionalization or transformations of the α-bromo position under mild conditions.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or oxidoreductases, could provide highly selective and environmentally benign routes for transformations, particularly for generating chiral derivatives.
| Catalytic System | Potential Advantages | Research Challenges |
|---|---|---|
| Homogeneous (e.g., CuBr₂) | High reactivity and yield | Catalyst recovery, metal contamination |
| Heterogeneous (e.g., Supported Iron) | Easy separation, reusability, lower cost | Lower activity, potential for leaching |
| Photocatalysis (e.g., Organic Dyes) | Mild conditions, high selectivity, metal-free | Substrate scope, quantum yield optimization |
| Biocatalysis (e.g., Halogenases) | Exceptional selectivity, aqueous media | Enzyme stability, substrate specificity |
Innovations in Stereochemical Control for Asymmetric Syntheses
The ketone functionality in this compound makes it a prochiral substrate, opening the door to asymmetric synthesis. The development of stereoselective methods to control the configuration of new chiral centers would significantly enhance the compound's value, particularly for the synthesis of pharmacologically active molecules.
Future research should focus on:
Asymmetric Reduction: Investigating chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, for the enantioselective reduction of the carbonyl group to produce chiral β-bromoalcohols. These products are valuable intermediates for synthesizing complex molecules.
Asymmetric Alkylation/Substitution: Developing methods for the enantioselective substitution of the α-bromine atom using chiral phase-transfer catalysts or organocatalysts. This would allow for the direct creation of chiral α-substituted ketones.
Kinetic Resolution: Exploring enzymatic or catalytic kinetic resolution of racemic derivatives of the title compound to isolate single enantiomers.
Exploration of Unconventional Reaction Pathways for Complex Molecular Architectures
Moving beyond traditional substitution and condensation reactions, future research could unlock novel synthetic routes by applying unconventional activation methods to this compound.
Promising avenues include:
Electrosynthesis: Utilizing electrochemical methods to generate reactive intermediates from the C-Br or C=O bonds, enabling unique coupling or cyclization reactions without the need for stoichiometric chemical oxidants or reductants.
Mechanochemistry: Investigating solid-state reactions via ball milling, which can offer solvent-free conditions and access to reaction pathways and products that are different from those in solution-phase chemistry. birmingham.ac.uk
Photoredox Catalysis: Employing visible-light photoredox catalysis to generate radical intermediates from the α-bromo position, which can then participate in a wide range of C-C and C-heteroatom bond-forming reactions that are otherwise difficult to achieve.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper mechanistic understanding of reactions involving this compound is crucial for optimizing existing protocols and discovering new transformations. The application of advanced in-situ spectroscopic techniques can provide real-time data on reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.com
Key techniques to be explored are:
In-situ FTIR and Raman Spectroscopy: These methods can monitor the concentration of reactants, products, and key intermediates by tracking changes in vibrational frequencies, providing valuable kinetic data without the need for sampling. birmingham.ac.ukfrontiersin.org
Process Analytical Technology (PAT): Integrating spectroscopic probes directly into reaction vessels allows for continuous monitoring, which is essential for ensuring reaction safety, optimizing yield, and facilitating scale-up from the laboratory to industrial production. spectroscopyonline.com
In-situ NMR Spectroscopy: This powerful technique can provide detailed structural information about transient species and help elucidate complex reaction mechanisms, particularly for multi-step catalytic cycles.
| Technique | Information Gained | Potential Research Application |
|---|---|---|
| In-situ FTIR | Real-time concentration profiles of carbonyl species | Kinetic analysis of ketone reduction or substitution reactions |
| In-situ Raman | Monitoring of C-Br bond cleavage and aromatic ring changes | Studying the mechanism of cross-coupling reactions |
| In-situ NMR | Detection and structural elucidation of transient intermediates | Identifying key intermediates in catalytic cycles |
Integration of Machine Learning and AI in Predictive Organic Synthesis and Reactivity Studies
The intersection of data science and chemistry offers a transformative approach to synthesis. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and optimization of reactions involving this compound. nih.gov
Future directions in this area include:
Predictive Modeling: Developing ML models trained on existing reaction databases to predict the outcomes (e.g., yield, selectivity) of reactions with novel substrates or under different conditions. nih.gov This can significantly reduce the number of experiments needed for optimization.
Reaction Condition Optimization: Utilizing AI-driven algorithms to explore vast parameter spaces (e.g., catalyst, solvent, temperature, concentration) to identify optimal conditions for known transformations or to discover entirely new reactions.
Retrosynthesis Planning: Integrating the reactivity profile of this compound into AI-powered retrosynthesis software to help chemists devise novel and efficient synthetic routes to complex target molecules.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a powerful tool for innovation in sustainable synthesis, materials science, and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
